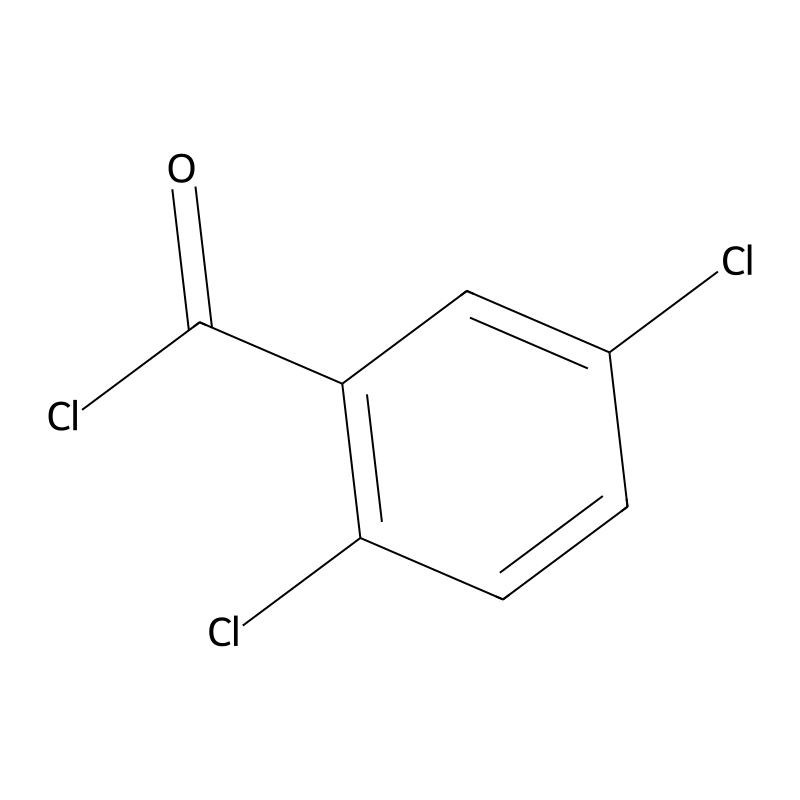

2,5-Dichlorobenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds:

,5-Dichlorobenzoyl chloride is a valuable reagent in organic synthesis due to the presence of the reactive acyl chloride group (-(C=O)Cl). This group readily undergoes nucleophilic substitution reactions, allowing chemists to introduce a variety of functional groups onto different organic molecules. Some examples include:

- Amides: Reaction with amines forms amides, which are important functional groups in pharmaceuticals and other materials .

- Esters: Reaction with alcohols forms esters, which are used as flavors, fragrances, and solvents .

- Ketones: Reaction with enolates (enamines or enol ethers) forms ketones, which are important intermediates in organic synthesis .

Preparation of Dyes and Pigments:

2,5-Dichlorobenzoyl chloride can be used as a starting material for the synthesis of various dyes and pigments. The presence of the dichloride group can contribute to the desired color properties of the final product [].

2,5-Dichlorobenzoyl chloride is an organic compound with the molecular formula C₇H₃Cl₃O. It is characterized by the presence of two chlorine atoms located at the 2 and 5 positions on the benzene ring, which is attached to a carbonyl chloride functional group. This compound is primarily used as an intermediate in organic synthesis and exhibits various chemical properties that make it valuable in different applications.

2,5-Dichlorobenzoyl chloride is a corrosive and hazardous compound. Here are some key safety concerns:

- Nucleophilic Acyl Substitution: Reacts with nucleophiles such as alcohols or amines to form esters or amides, respectively.

- Hydrolysis: Reacts with water to produce 2,5-dichlorobenzoic acid and hydrochloric acid.

- Friedel-Crafts Acylation: Can be used to introduce the 2,5-dichlorobenzoyl group onto aromatic compounds.

These reactions are significant for synthesizing more complex organic molecules.

Research indicates that 2,5-dichlorobenzoyl chloride functions as a plant growth regulator. It has been shown to affect seed germination and growth in various plants, including sorghum and soybean. The compound's ability to modulate plant growth suggests potential applications in agriculture as a growth promoter or herbicide .

Additionally, studies have predicted its mutagenic potential using computational tools like DEREK Nexus and TOPKAT, indicating a need for caution in handling due to possible biological effects .

The synthesis of 2,5-dichlorobenzoyl chloride can be achieved through several methods:

- Chlorination of Benzoyl Chloride:

- Benzoyl chloride is chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride or aluminum chloride.

- This method typically requires careful control of temperature and reaction time to obtain high yields.

- Using Anhydrous Ferric Chloride:

- Catalytic Methods:

2,5-Dichlorobenzoyl chloride is utilized in various fields:

- Organic Synthesis: Acts as an important intermediate for synthesizing pharmaceuticals and agrochemicals.

- Plant Growth Regulation: Employed in agricultural practices for enhancing crop yields.

- Chemical Research: Used in laboratories for developing new chemical compounds and studying reaction mechanisms.

Studies on the interactions of 2,5-dichlorobenzoyl chloride reveal its reactivity with various nucleophiles. Its hydrolysis generates hydrochloric acid, which can further react with metals, potentially producing flammable hydrogen gas . Understanding these interactions is crucial for ensuring safe handling and application in industrial processes.

Several compounds exhibit structural similarities to 2,5-dichlorobenzoyl chloride. Here are some notable examples:

2,5-Dichlorobenzoyl chloride stands out due to its specific positioning of chlorine atoms and its dual role as both a synthetic intermediate and a plant growth regulator.

Molecular Structure and Formula

2,5-Dichlorobenzoyl chloride represents a substituted aromatic acyl chloride characterized by a benzene ring bearing two chlorine substituents at the 2 and 5 positions relative to the carbonyl group [1]. The molecular formula is C₇H₃Cl₃O, indicating the presence of seven carbon atoms, three hydrogen atoms, three chlorine atoms, and one oxygen atom [2] [3]. The compound exhibits a molecular weight of 209.45 to 209.46 grams per mole, with slight variations reported across different sources due to measurement precision [2] [3] [4].

The structural arrangement features a planar benzene ring with an acyl chloride functional group (-COCl) attached directly to the aromatic system [5]. The two chlorine substituents occupy the ortho and meta positions relative to the carbonyl carbon, creating a specific substitution pattern that influences both the electronic distribution and steric properties of the molecule [5]. The canonical Simplified Molecular-Input Line-Entry System representation is ClC1=CC=C(Cl)C(=C1)C(=O)Cl, which accurately describes the connectivity of all atoms within the structure [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₃Cl₃O | [1] [2] [3] |

| Molecular Weight | 209.45-209.46 g/mol | [2] [3] [4] |

| Chemical Abstracts Service Number | 2905-61-5 | [1] [2] [3] |

| International Chemical Identifier Key | RSINFFVFOTUDEC-UHFFFAOYSA-N | [3] [5] |

Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry systematic name for this compound is 2,5-dichlorobenzoyl chloride, which follows the standard nomenclature conventions for substituted benzoyl chlorides [3] [5]. Alternative systematic names include benzoyl chloride, 2,5-dichloro- and 2,5-dichlorobenzoic acid chloride, both of which are recognized in chemical databases and literature [1] [2] [5].

The compound belongs to several chemical classification systems. Under the European Community numbering system, it carries the designation 220-812-0 [2] [4] [6]. The United States Food and Drug Administration Global Substance Registration System assigns it the Unique Ingredient Identifier F7C0V01SK6 [5]. Additional classification codes include the National Service Center number 41887 and the DSSTox Substance Identifier DTXSID4062698 [5] [6].

From a functional group perspective, 2,5-dichlorobenzoyl chloride is classified as an acyl chloride or acid chloride, representing a reactive derivative of the corresponding carboxylic acid [1] [5]. The presence of halogen substituents on the aromatic ring places it within the broader category of halogenated aromatic compounds [5]. The compound also falls under the classification of organohalogen compounds due to the presence of three chlorine atoms in its structure [5].

Physical Properties

Thermodynamic Parameters and Phase Behavior

The thermodynamic properties of 2,5-dichlorobenzoyl chloride reflect its molecular structure and intermolecular interactions. The compound exhibits a melting point ranging from 23°C to 30°C, with most sources reporting values around 23-30°C [2] [7] [8] [9]. This relatively low melting point is characteristic of halogenated aromatic compounds and reflects the molecular packing arrangements in the solid state [9].

The boiling point shows variation depending on pressure conditions. Under reduced pressure (1 millimeter of mercury), the compound boils at approximately 95°C [2] [7] [9]. At atmospheric pressure (760 millimeters of mercury), the boiling point increases significantly to 252.3 ± 20.0°C [8]. This substantial difference illustrates the pressure dependence of vapor-liquid equilibria for this compound.

The density of 2,5-dichlorobenzoyl chloride is reported as 1.498 ± 0.06 grams per cubic centimeter (predicted value), indicating a relatively dense liquid phase [2] [4]. The flash point, representing the lowest temperature at which vapor ignition can occur, is documented as 23°C, which closely corresponds to the melting point [2]. This low flash point indicates significant volatility even at ambient temperatures.

| Thermodynamic Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 23-30°C | Atmospheric pressure | [2] [7] [8] [9] |

| Boiling Point | 95°C | 1 mmHg | [2] [7] [9] |

| Boiling Point | 252.3 ± 20.0°C | 760 mmHg | [8] |

| Density | 1.498 ± 0.06 g/cm³ | Predicted | [2] [4] |

| Flash Point | 23°C | Standard conditions | [2] |

Spectroscopic Characteristics

The spectroscopic properties of 2,5-dichlorobenzoyl chloride provide valuable information for structural identification and characterization. The refractive index is consistently reported as 1.59, which is typical for aromatic compounds containing multiple halogen substituents [2] [7] [9] [10]. This optical property reflects the electronic polarizability of the molecule and can be used for identification purposes.

Nuclear magnetic resonance spectroscopy data confirms the structural assignment of 2,5-dichlorobenzoyl chloride [7] [9] [10]. The compound exhibits characteristic chemical shifts consistent with the proposed substitution pattern on the benzene ring [11]. The presence of the acyl chloride functional group and the specific arrangement of chlorine substituents produce distinctive spectral patterns that aid in structural verification [11].

Infrared spectroscopy reveals characteristic absorption bands associated with the functional groups present in the molecule [12]. Acyl chlorides typically exhibit strong carbonyl stretching frequencies near 1750 cm⁻¹, which is consistent with the general behavior of this functional group class [13]. The aromatic carbon-hydrogen stretching vibrations and carbon-chlorine stretching modes also contribute to the infrared spectral fingerprint.

The compound demonstrates solubility in toluene, indicating its compatibility with non-polar organic solvents [2] [7] [9]. This solubility behavior is consistent with the predominantly hydrocarbon character of the molecule, despite the presence of polar functional groups. The limited aqueous solubility reflects the hydrophobic nature of the aromatic ring system and the tendency of acyl chlorides to undergo hydrolysis in aqueous media.

Chemical Properties

Functional Group Reactivity

The chemical reactivity of 2,5-dichlorobenzoyl chloride is dominated by the acyl chloride functional group, which exhibits high electrophilicity due to the electron-withdrawing effects of both the carbonyl group and the chlorine atom [15]. The carbonyl carbon serves as an electrophilic center that readily undergoes nucleophilic attack by various nucleophiles, including water, alcohols, amines, and thiols [15] [16].

The mechanism of nucleophilic substitution at the acyl chloride center follows a characteristic addition-elimination pathway [16] [17]. Initial nucleophilic attack occurs at the electron-deficient carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates chloride ion to regenerate the carbonyl group [16] [17]. This process results in the formation of various acyl derivatives depending on the nature of the attacking nucleophile.

Hydrolysis represents one of the most significant reactions of 2,5-dichlorobenzoyl chloride, proceeding rapidly in the presence of water to form 2,5-dichlorobenzoic acid and hydrogen chloride [17] [13]. The reaction is highly exothermic and proceeds essentially instantaneously upon contact with moisture [17]. This high reactivity toward water necessitates careful handling under anhydrous conditions.

The compound participates in Friedel-Crafts acylation reactions, serving as an acylating agent for aromatic substrates in the presence of Lewis acid catalysts such as aluminum chloride [11]. The electron-withdrawing effects of the chlorine substituents on the benzene ring influence both the reactivity and regioselectivity of these transformations. The compound can react with nucleophiles such as amines to form corresponding amides, and with alcohols to produce esters [15].

| Reaction Type | Products | Conditions | Reference |

|---|---|---|---|

| Hydrolysis | 2,5-Dichlorobenzoic acid + Hydrogen chloride | Water, ambient temperature | [17] [13] |

| Alcoholysis | Ester + Hydrogen chloride | Alcohol, basic conditions | [15] |

| Aminolysis | Amide + Hydrogen chloride | Amine, basic conditions | [15] |

| Friedel-Crafts Acylation | Aromatic ketone | Aromatic substrate, aluminum chloride | [11] |

Stability and Degradation Patterns

The stability profile of 2,5-dichlorobenzoyl chloride is significantly influenced by environmental conditions, particularly moisture content and temperature [18] [19] [20]. The compound exhibits marked sensitivity to moisture, undergoing rapid hydrolysis upon exposure to water vapor [18] [19]. This moisture sensitivity necessitates storage under inert gas atmospheres and in rigorously dried containers to maintain chemical integrity [19].

Thermal stability studies indicate that 2,5-dichlorobenzoyl chloride remains stable under normal storage conditions when protected from moisture [21] [19]. The compound can be stored at room temperature, although storage in cool, dark environments below 15°C is recommended to minimize degradation rates [9] [19]. Under these controlled conditions, the compound maintains its chemical identity and purity over extended periods.

The primary degradation pathway involves hydrolytic cleavage of the carbon-chlorine bond in the acyl chloride functional group [17] [13]. This process yields 2,5-dichlorobenzoic acid as the primary degradation product, along with hydrogen chloride gas [17]. The reaction proceeds according to the stoichiometry: C₇H₃Cl₃O + H₂O → C₇H₄Cl₂O₂ + HCl. Related studies on dichlorobenzoic acid degradation indicate that biological systems can metabolize the carboxylic acid product under appropriate conditions [22].

Environmental factors that accelerate degradation include elevated temperature, increased humidity, and exposure to basic conditions [19] [20]. The compound shows particular instability in the presence of strong bases, which can catalyze hydrolysis reactions [19]. Light exposure does not appear to significantly affect stability under normal handling conditions, although storage in dark containers is recommended as a general precaution [19].

Storage recommendations emphasize the need for moisture-free conditions, inert atmospheres, and temperature control [18] [19] [20]. The compound should be kept in tightly sealed containers constructed from materials resistant to hydrogen chloride corrosion [19]. Regular monitoring of storage containers for signs of pressure buildup or corrosion can help detect early stages of degradation and prevent handling hazards.

| Stability Factor | Effect | Recommended Conditions | Reference |

|---|---|---|---|

| Moisture | Rapid hydrolysis | Anhydrous storage, inert gas | [18] [19] |

| Temperature | Accelerated degradation at elevated temperatures | Storage below 15°C | [9] [19] |

| Light | Minimal effect under normal conditions | Dark storage recommended | [19] |

| pH | Unstable under basic conditions | Avoid contact with bases | [19] |

Laboratory-Scale Synthesis Protocols

Synthesis from 2,5-Dichlorobenzoic Acid

The primary and most widely employed method for synthesizing 2,5-dichlorobenzoyl chloride involves the conversion of 2,5-dichlorobenzoic acid using various chlorinating agents. This approach represents the most straightforward route due to the commercial availability of the starting material and the well-established reaction conditions [2].

Thionyl Chloride Method

The reaction with thionyl chloride represents the most commonly used laboratory procedure for preparing 2,5-dichlorobenzoyl chloride. The reaction proceeds according to the following mechanism: 2,5-dichlorobenzoic acid reacts with thionyl chloride in the presence of a catalytic amount of dimethylformamide to yield the desired acyl chloride along with sulfur dioxide and hydrogen chloride as gaseous byproducts [3] [4]. The reaction typically requires heating to 50-80°C for 2-8 hours, achieving yields of 85-95% [4] [5].

The mechanism involves nucleophilic attack by the carboxyl oxygen on the sulfur center of thionyl chloride, followed by elimination of sulfur dioxide and hydrogen chloride [3]. The use of dimethylformamide as a catalyst significantly enhances the reaction rate by facilitating the formation of an intermediate chlorosulfite ester [4].

Oxalyl Chloride Method

Oxalyl chloride provides an alternative and often preferred method for the preparation of 2,5-dichlorobenzoyl chloride, particularly when mild reaction conditions are desired. The reaction proceeds at room temperature to 25°C with catalytic amounts of dimethylformamide, typically completing within 1-4 hours with yields of 90-95% [6] [7]. The major advantage of this method lies in the formation of only gaseous byproducts: carbon monoxide, carbon dioxide, and hydrogen chloride, which facilitates product isolation and purification [6].

The reaction mechanism involves the formation of a mixed anhydride intermediate between the carboxylic acid and oxalyl chloride, which subsequently decomposes to yield the desired acyl chloride [6]. The mild reaction conditions make this method particularly suitable for temperature-sensitive substrates [7].

Phosphorus Pentachloride Method

Phosphorus pentachloride offers another viable route for the synthesis of 2,5-dichlorobenzoyl chloride, though it requires higher temperatures (50-100°C) and longer reaction times (4-8 hours) compared to the oxalyl chloride method [5]. The reaction yields are typically 80-90%, with phosphorus oxychloride and hydrogen chloride as byproducts [5]. This method does not require a catalyst but generates solid byproducts that must be separated from the desired product.

Phosgene Method

Although less commonly used in laboratory settings due to safety concerns, phosgene represents an industrially relevant method for acyl chloride synthesis. The reaction with 2,5-dichlorobenzoic acid proceeds at elevated temperatures (80-120°C) in the presence of amide catalysts, yielding 85-92% of the desired product [8] [9]. The reaction produces carbon dioxide and hydrogen chloride as byproducts [9].

Alternative Synthetic Routes

Benzotrichloride Hydrolysis Route

An alternative approach involves the hydrolysis of 2,5-dichlorobenzotrichloride using water in the presence of zinc chloride as a catalyst. This method operates at higher temperatures (160-165°C) and can achieve yields of 88-91% over reaction times of 1-7 hours [10]. The reaction produces hydrogen chloride as the primary byproduct and offers the advantage of avoiding the use of highly reactive chlorinating agents [10].

The mechanism involves the hydrolysis of the trichloromethyl group to form the corresponding carboxylic acid chloride through a series of substitution reactions facilitated by the zinc chloride catalyst [10]. This method is particularly useful when 2,5-dichlorobenzotrichloride is readily available as a starting material.

Friedel-Crafts Acylation Route

Although less direct, 2,5-dichlorobenzoyl chloride can be prepared through Friedel-Crafts acylation of 2,5-dichlorobenzene with phosgene in the presence of aluminum chloride catalyst . This method requires careful control of reaction conditions to achieve selective acylation and minimize side reactions.

Industrial Production Methods

Industrial production of 2,5-dichlorobenzoyl chloride typically employs continuous processes that maximize efficiency and minimize waste generation. The most common industrial approach involves the reaction of 2,5-dichlorobenzoic acid with thionyl chloride in large-scale reactor systems equipped with efficient heat exchange and gas recovery systems [4].

Continuous Process Design

Industrial synthesis typically employs continuous stirred tank reactors or plug flow reactors to ensure consistent product quality and maximize throughput. The reaction is conducted under controlled temperature and pressure conditions, with automated feeding systems for both the carboxylic acid and chlorinating agent [4]. The gaseous byproducts are captured and processed through scrubbing systems to minimize environmental impact.

Catalyst Systems

Industrial processes often employ optimized catalyst systems to enhance reaction rates and selectivity. Dimethylformamide remains the most widely used catalyst, though alternative catalysts such as iron trichloride or benzyltriethylammonium chloride may be employed depending on specific process requirements [4]. The catalyst loading is typically minimized to reduce costs and simplify product purification.

Process Integration

Industrial facilities often integrate the production of 2,5-dichlorobenzoyl chloride with downstream processing steps, such as amide or ester synthesis, to minimize handling of the reactive acyl chloride intermediate. This approach reduces storage requirements and improves overall process safety [11].

Purification Techniques and Quality Control

The purification of 2,5-dichlorobenzoyl chloride requires careful attention to its reactive nature and moisture sensitivity. Several techniques are employed to achieve the high purity levels required for pharmaceutical and specialty chemical applications.

Fractional Distillation

Fractional distillation represents the most effective purification method for 2,5-dichlorobenzoyl chloride. The compound distills at 95°C under reduced pressure (1 mmHg) and can achieve purities exceeding 98% with recovery rates of 85-95% [12] [13]. The distillation must be conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride functionality.

The distillation process effectively removes unreacted carboxylic acid, which has a significantly higher boiling point, as well as low-boiling impurities such as residual chlorinating agents and their decomposition products [12]. The use of reduced pressure distillation minimizes thermal decomposition and improves product stability.

Recrystallization

For solid forms of 2,5-dichlorobenzoyl chloride, recrystallization from dry organic solvents such as toluene or petroleum ether can achieve purities of 95% or higher [12]. The recrystallization must be conducted in rigorously anhydrous conditions using dry solvents and inert atmosphere protection. This method is particularly effective for removing colored impurities and achieving high optical purity.

Extraction Methods

Liquid-liquid extraction using alcohol-free chloroform or dry toluene can remove acidic impurities and unreacted starting materials [12]. The extraction is typically performed by washing the crude product with dilute sodium bicarbonate solution, followed by drying over anhydrous magnesium sulfate or sodium sulfate. This method achieves purities of 90-95% with recovery rates of 85-92%.

Quality Control Protocols

Industrial quality control protocols typically involve multiple analytical techniques to ensure product consistency and purity. Critical quality parameters include purity by gas chromatography, chloride content by argentometric titration, water content by Karl Fischer titration, and acidity by potentiometric titration [13] [14]. Batch-to-batch consistency is monitored through statistical process control methods.

Analytical Characterization Methods

Comprehensive analytical characterization of 2,5-dichlorobenzoyl chloride requires multiple complementary techniques due to its reactive nature and the need for rapid analysis to minimize hydrolysis.

Infrared Spectroscopy

Infrared spectroscopy provides rapid and definitive identification of the acyl chloride functional group through the characteristic carbonyl stretching frequency at 1800 cm⁻¹ [15] [16]. This frequency is significantly higher than that observed for ketones or carboxylic acids, reflecting the electron-withdrawing effect of the chlorine substituent on the carbonyl carbon [16]. Additional characteristic absorptions include aromatic carbon-carbon stretching bands at 1600-1475 cm⁻¹ and carbon-chlorine stretching bands at 800-600 cm⁻¹ [17].

The infrared spectrum also reveals the presence of overtone interactions, with a lower intensity shoulder or peak near 1740 cm⁻¹ that is characteristic of acyl chlorides [15] [16]. The position and intensity of these absorptions provide valuable information about the purity and identity of the compound.

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides detailed structural information about 2,5-dichlorobenzoyl chloride. The aromatic protons appear in the region of 7.5-8.5 ppm, with the specific chemical shifts and coupling patterns dependent on the substitution pattern [18] [15]. The electron-withdrawing effects of both the chlorine substituents and the acyl chloride group result in significant deshielding of the aromatic protons.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at approximately 168 ppm, characteristic of acyl chlorides [15]. The aromatic carbon signals appear in the expected range of 120-140 ppm, with the chlorine-substituted carbons showing characteristic downfield shifts.

Gas Chromatography Analysis

Gas chromatography provides highly sensitive and selective analysis of 2,5-dichlorobenzoyl chloride purity and identity. The compound exhibits a characteristic retention time that serves as a fingerprint for identification purposes [19] [20]. However, direct analysis requires careful control of injection and column conditions to prevent hydrolysis or decomposition.

For quantitative analysis, internal standard methods are typically employed to account for potential losses during sample preparation and analysis [19]. The use of flame ionization detection provides excellent sensitivity and linear response over a wide concentration range.

Mass Spectrometry

Mass spectrometry offers definitive molecular weight confirmation and structural information through fragmentation patterns [21] [22]. The molecular ion peak appears at m/z 209, corresponding to the molecular weight of 2,5-dichlorobenzoyl chloride [13]. Characteristic fragment ions include the loss of chlorine (m/z 174) and the formation of the dichlorobenzoyl cation (m/z 173).

The isotope pattern in the mass spectrum provides additional confirmation of the number of chlorine atoms present in the molecule, with the characteristic pattern for three chlorine atoms clearly visible in high-resolution mass spectra [22].

Argentometric Titration

Argentometric titration provides accurate quantitative determination of the total chloride content in 2,5-dichlorobenzoyl chloride [23] [14]. The method involves hydrolysis of the acyl chloride followed by titration with silver nitrate solution. This technique is particularly valuable for quality control applications where precise chloride content determination is critical.

The titration can achieve accuracy levels exceeding 98% when properly standardized and conducted under controlled conditions [14]. The method is relatively simple to perform and provides rapid results for routine quality control applications.

Melting Point Determination

Melting point determination serves as a simple but effective purity assessment tool for 2,5-dichlorobenzoyl chloride. The compound exhibits a melting point range of 23-30°C, with pure samples showing sharp melting transitions [2] [13]. Impurities typically broaden the melting point range and depress the melting temperature.

XLogP3

UNII

GHS Hazard Statements

H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Other CAS

Wikipedia

General Manufacturing Information

2,5-DICHLOROBENZOYL CHLORIDE (CBC) FUNCTIONS AS A PLANT GROWTH REGULATOR IN A GASEOUS PHASE OR IN AN AQUEOUS SOLN. SORGHUM & SOYBEAN SEEDS WERE TEMPORARILY INHIBITED OR DELAYED FROM GERMINATING, BUT OVERCAME THE INHIBITION IN TIME SO THERE WAS NO SIGNIFICANT REDN IN TOTAL GERMINATION. SEEDLINGS PRODUCED FROM SORGHUM & SOYBEAN SEED, GERMINATED & GROWN IN AQUEOUS SOLN OF 35 MUG/ML CBC WERE SHORTER & WEIGHED LESS THAN CONTROL SEEDLINGS.